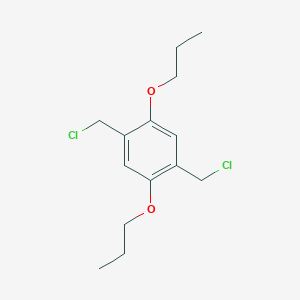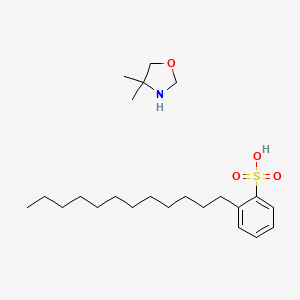
Dodecylbenzenesulfonic acid, 4,4-dimethyloxazolidine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (11): is a chemical compound with the molecular formula C23H41NO4S and a molecular weight of 427.65 g/mol . This compound is known for its use as a process regulator in the manufacture of chemicals, paints, and coatings . It is a combination of benzenesulfonic acid, dodecyl-, and 4,4-dimethyloxazolidine in a 1:1 ratio .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, dodecyl-, involves the sulfonation of benzene using concentrated sulfuric acid . This reaction is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The resulting benzenesulfonic acid is then reacted with dodecylbenzene to form dodecylbenzenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves the neutralization of dodecylbenzenesulfonic acid with 4,4-dimethyloxazolidine . This process is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine is used as a surfactant and a process regulator . It is also utilized in the synthesis of other chemical compounds .
Biology: In biological research, this compound is used as a preservative due to its formaldehyde-releasing properties . It helps in maintaining the stability and longevity of biological samples .
Medicine: In the medical field, the compound’s preservative properties are leveraged in the formulation of various pharmaceutical products .
Industry: Industrially, it is used in the manufacture of paints, coatings, and other chemical products . Its surfactant properties make it valuable in various industrial processes .
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves its surfactant properties and its ability to release formaldehyde . The compound interacts with molecular targets by disrupting cell membranes and proteins, leading to its preservative effects . The pathways involved include the release of formaldehyde, which acts as a biocide .
Vergleich Mit ähnlichen Verbindungen
Linear alkyl benzene sulfonates (LAS): These are surfactants similar to benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine.
Dodecylbenzenesulfonic acid: This is a precursor to the compound and shares similar chemical properties.
Dimethyl oxazolidine: This is the counter ion in the compound and is known for its formaldehyde-releasing properties.
Uniqueness: The uniqueness of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine lies in its combination of surfactant and preservative properties . This dual functionality makes it valuable in various applications, from industrial processes to biological research .
Eigenschaften
CAS-Nummer |
68084-53-7 |
|---|---|
Molekularformel |
C18H30O3S.C5H11NO C23H41NO4S |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
4,4-dimethyl-1,3-oxazolidine;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C5H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-7-4-6-5/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RZJHMXNKJSOXRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC1(COCN1)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)
![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
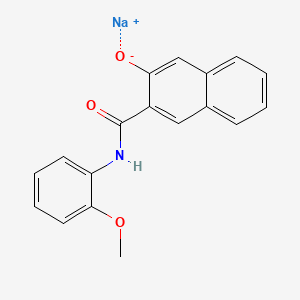

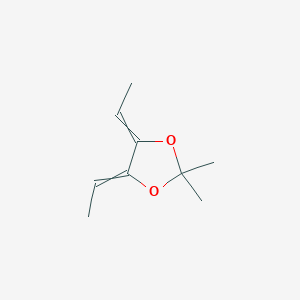
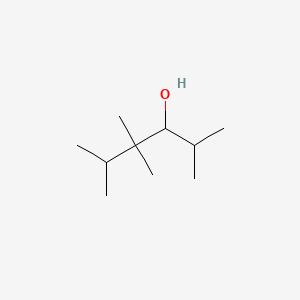
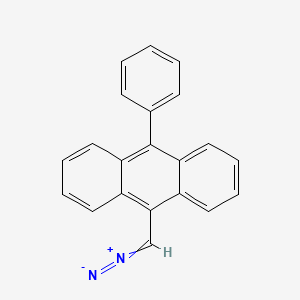

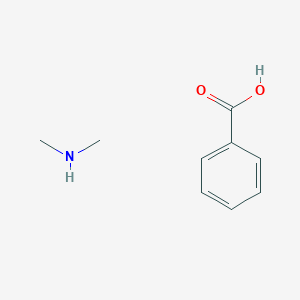
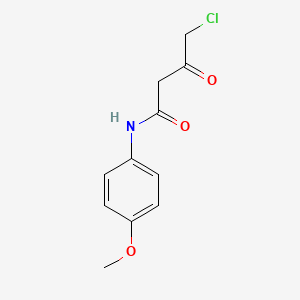
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
